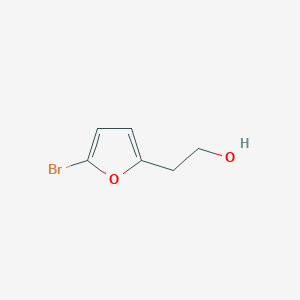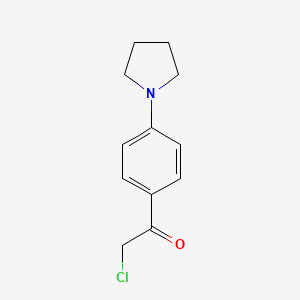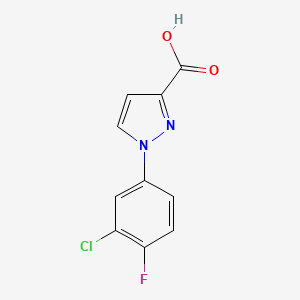
6-(Sulfanylmethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Sulfanylmethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanylmethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sulfanylmethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced synthetic techniques such as Suzuki-Miyaura cross-coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Sulfanylmethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithiums, organomagnesiums, and transition metal catalysts. For example, reactions with pentafluoro- and pentachloropyridine involve nucleophilic substitution at the oxygen or nitrogen atoms .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .
Wissenschaftliche Forschungsanwendungen
6-(Sulfanylmethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
Wirkmechanismus
The mechanism of action of 6-(Sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(Sulfanylmethyl)pyridin-3-ol include:
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
These compounds share the pyridine ring structure but differ in the position and type of substituents .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C6H7NOS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
6-(sulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2 |
InChI-Schlüssel |
AROIPMRIIURQFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



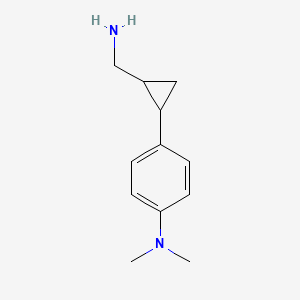
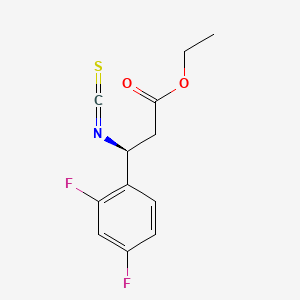

![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)



